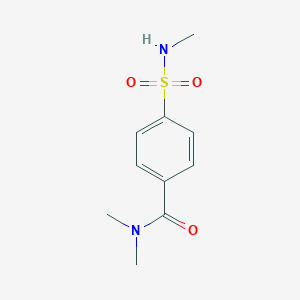

N,N-dimethyl-4-(methylsulfamoyl)benzamide

説明

特性

IUPAC Name |

N,N-dimethyl-4-(methylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-8(5-7-9)10(13)12(2)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSQSYIDIDVWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(methylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with dimethyl sulfate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-aminobenzamide is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethyl-4-aminobenzamide.

Step 2: The resulting N,N-dimethyl-4-aminobenzamide is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield N,N-dimethyl-4-(methylsulfamoyl)benzamide.

Industrial Production Methods

Industrial production of N,N-dimethyl-4-(methylsulfamoyl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

N,N-dimethyl-4-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

科学的研究の応用

N,N-dimethyl-4-(methylsulfamoyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

作用機序

The mechanism of action of N,N-dimethyl-4-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

Key Observations :

- Coupling Reactions : Carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common strategy for benzamide synthesis .

- Catalytic Methods : Photoredox/nickel dual catalysis (e.g., in ) enables functionalization of complex benzamides under mild conditions.

Table 3: Comparative Physicochemical Data

Key Observations :

Structure-Activity Relationships (SAR)

- Sulfonamide Substitution : Methylsulfamoyl ($ SO2NHCH3 $) vs. dimethylsulfamoyl ($ SO2N(CH3)_2 $) affects hydrogen-bonding capacity and steric interactions. The former may enhance receptor binding specificity .

- Amide Modification : N,N-dimethylation reduces metabolic degradation compared to unsubstituted amides, as seen in neuroleptics like amisulpride .

生物活性

N,N-Dimethyl-4-(methylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by empirical data.

The synthesis of N,N-dimethyl-4-(methylsulfamoyl)benzamide typically involves two main steps:

- Formation of N,N-dimethyl-4-aminobenzamide : This is achieved by reacting 4-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide.

- Sulfamoylation : The resultant N,N-dimethyl-4-aminobenzamide is treated with methylsulfonyl chloride in the presence of triethylamine to yield the final product.

The overall reaction can be summarized as follows:

Biological Mechanisms

N,N-Dimethyl-4-(methylsulfamoyl)benzamide exhibits various biological activities through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme conformation or preventing substrate binding.

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections .

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, although detailed mechanisms remain to be fully elucidated.

Antiviral Activity

A study highlighted the efficacy of related compounds in inhibiting Ebola and Marburg virus infections, suggesting that structural analogs of benzamides could serve as potential antiviral agents. While N,N-dimethyl-4-(methylsulfamoyl)benzamide was not directly tested, its structural similarities warrant further exploration in this context .

Carbonic Anhydrase Inhibition

Research on benzamide derivatives, including those with sulfamoyl groups, demonstrated significant inhibition of human carbonic anhydrases (CAs), particularly isoforms II, VII, and IX. These findings suggest that N,N-dimethyl-4-(methylsulfamoyl)benzamide could also exhibit similar inhibitory effects against CAs, which are crucial in various physiological processes and disease states .

Table 1: Summary of Biological Activities

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。